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Compound of Interest

Compound Name: Achromobactin

Cat. No.: B1264253

Achromobactin, a citrate-based siderophore, plays a crucial role in iron acquisition for a
variety of bacteria. Its biosynthesis is orchestrated by a conserved cluster of genes, primarily
encoding NRPS-independent siderophore (NIS) synthetases. This guide provides a
comparative analysis of the achromobactin biosynthetic gene clusters in three key bacterial
species: Pseudomonas syringae pv. syringae B728a, Dickeya dadantii 3937, and
Achromobacter xylosoxidans A8. We present a detailed comparison of the genetic
organization, protein domain architecture, and sequence similarity of the core biosynthetic
enzymes. Furthermore, this guide offers detailed experimental protocols for the investigation of
these clusters, including gene knockout, protein expression and purification, and in vitro
reconstitution of the biosynthetic pathway.

Comparative Analysis of Achromobactin
Biosynthetic Gene Clusters

The achromobactin biosynthetic gene cluster typically comprises a set of core genes
encoding the NIS synthetases responsible for the siderophore's assembly, alongside genes for
precursor synthesis, transport, and regulation. Below is a comparative overview of the gene
cluster organization in our selected bacterial species.

Genetic Organization

The organization of the achromobactin biosynthetic gene cluster shows a degree of
conservation, particularly in the arrangement of the core synthetase genes: acsD, acsC, and
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acsA. However, variations in the surrounding genes reflect the distinct evolutionary trajectories

of these bacteria.

Gene Locus Gene Locus Gene Locus
Gene Name Gene Name ]
Tag (P. _ Tag (D. . Tag (A. Putative
] (P. syringae . (D. dadantii ] ]
syringae dadantii xylosoxidans  Function
B728a) 3937)
B728a) 3937) A8)
2,4-
diaminobutyr
Dda3937_01 AXA8 RS279
Psyr_2582 acsF acsF ate
186 95 )
aminotransfer
ase
O-citryl-L-
Dda3937_01 AXA8 RS280 serine
Psyr_ 2583 acsk acsk
185 00 decarboxylas
e
NIS
Dda3937_01 AXA8_RS280
Psyr 2584 acsD acsD synthetase
184 05
(Type A)
NIS
Dda3937_01 AXA8_RS280
Psyr_2585 acsC acsC synthetase
183 10
(Type B)
NIS
Dda3937_01 AXA8_RS280
Psyr 2586 acsA acsA synthetase
182 15
(Type C)
Dda3937_01 AXA8_RS280 MFS
Psyr_2587 yhcA yhcA
181 20 transporter
Ferric
Dda3937_01 AXA8_RS280 _
Psyr_2588 acr acr achromobacti
180 25
n receptor

Table 1: Comparative organization of the achromobactin biosynthetic gene cluster. The table

highlights the core biosynthetic and associated genes in Pseudomonas syringae pv. syringae
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B728a, Dickeya dadantii 3937, and Achromobacter xylosoxidans A8.

Domain Architecture of Core Biosynthetic Enzymes

The core of the achromobactin biosynthesis machinery consists of three NIS synthetases:
AcsD, AcsC, and AcsA. These enzymes belong to the adenylating enzyme superfamily and
catalyze the step-wise assembly of achromobactin from its precursors. Their domain
architecture is crucial for their function.
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Putative Function in

Protein Organism Predicted Domains Achromobactin
Biosynthesis
o ) Activates citrate and
AMP-binding domain, o
) ) condenses it with L-
AcsD P. syringae B728a Phosphopantetheine-

binding domain

serine or

ethanolamine.

D. dadantii 3937

AMP-binding domain,
Phosphopantetheine-

binding domain

Activates citrate and
condenses it with L-
serine or

ethanolamine.

A. xylosoxidans A8

AMP-binding domain,
Phosphopantetheine-

binding domain

Activates citrate and
condenses it with L-
serine or

ethanolamine.

AcsC

P. syringae B728a

AMP-binding domain

Activates o-
ketoglutarate and
condenses it with the
primary amine of 2,4-

diaminobutyrate.

D. dadantii 3937

AMP-binding domain

Activates o-
ketoglutarate and
condenses it with the
primary amine of 2,4-

diaminobutyrate.

A. xylosoxidans A8

AMP-binding domain

Activates o-
ketoglutarate and
condenses it with the
primary amine of 2,4-
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ACsA

P. syringae B728a

AMP-binding domain
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ketoglutarate to the
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remaining amine of
the 2,4-
diaminobutyrate

moiety.

Activates and
condenses the second
molecule of a-
- o ) ketoglutarate to the

D. dadantii 3937 AMP-binding domain o ,
remaining amine of
the 2,4-
diaminobutyrate

moiety.

Activates and
condenses the second
molecule of a-
] o ) ketoglutarate to the

A. xylosoxidans A8 AMP-binding domain o )
remaining amine of
the 2,4-
diaminobutyrate

moiety.

Table 2: Predicted domain architecture of the core achromobactin biosynthetic enzymes. The
analysis reveals a conserved architecture centered around the AMP-binding domain,
characteristic of adenylating enzymes.

Sequence Similarity of Core Biosynthetic Enzymes

The conservation of the achromobactin biosynthetic pathway is also evident at the amino acid
sequence level of the core enzymes. A pairwise sequence identity analysis reveals a high
degree of similarity, particularly between the more closely related Pseudomonas and Dickeya
species.
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Sequence Identity

Protein Pair Organism 1 Organism 2
(%)

AcsD P. syringae B728a D. dadantii 3937 68%
AcsD P. syringae B728a A. xylosoxidans A8 55%
AcsD D. dadantii 3937 A. xylosoxidans A8 53%
AcsC P. syringae B728a D. dadantii 3937 72%
AcsC P. syringae B728a A. xylosoxidans A8 58%
AcsC D. dadantii 3937 A. xylosoxidans A8 56%
AcsA P. syringae B728a D. dadantii 3937 75%
AcCsA P. syringae B728a A. xylosoxidans A8 61%
AcsA D. dadantii 3937 A. xylosoxidans A8 59%

Table 3: Pairwise sequence identity of core achromobactin biosynthetic enzymes. The data
indicates a significant level of conservation among the core enzymes across the three bacterial
species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize
achromobactin biosynthetic clusters.

Gene Knockout via Lambda Red Recombineering

This protocol describes the generation of a markerless deletion of a target gene within the
achromobactin biosynthetic cluster in a Pseudomonas species, adapted from a general
method for Gram-negative bacteria.

Materials:

e Pseudomonas strain containing the pKD46 plasmid (expressing the Lambda Red
recombinase system)
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e pKD3 or pKD4 plasmid (as a template for the antibiotic resistance cassette)

» Primers for amplifying the antibiotic resistance cassette with flanking homology arms to the
target gene

e Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

e Arabinose

o Electroporator and cuvettes

e SOC medium

Procedure:

o Primer Design: Design primers for PCR amplification of the chloramphenicol (from pKD3) or
kanamycin (from pKD4) resistance cassette. The 5' ends of the forward and reverse primers
should contain 40-50 nucleotides of homology to the regions immediately upstream and
downstream of the target gene to be deleted, respectively. The 3' ends should be
complementary to the template plasmid.

o PCR Amplification: Perform PCR to amplify the antibiotic resistance cassette with the
flanking homology arms. Purify the PCR product.

o Preparation of Electrocompetent Cells: a. Inoculate a single colony of the Pseudomonas
strain carrying pKD46 into 5 mL of LB medium with ampicillin and incubate overnight at
30°C. b. The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and
1 mM arabinose. Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6. c. Chill the
culture on ice for 15-30 minutes. d. Pellet the cells by centrifugation at 4,000 x g for 15
minutes at 4°C. e. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol. f.
Resuspend the final pellet in 100 pL of ice-cold 10% glycerol.

o Electroporation: a. Add 50-100 ng of the purified PCR product to the electrocompetent cells.
b. Transfer the mixture to a pre-chilled 0.1 cm electroporation cuvette. c. Electroporate using
appropriate settings for Pseudomonas (e.g., 1.8 kV, 200 Q, 25 pF). d. Immediately add 1 mL
of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. e.
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Incubate at 37°C for 2-3 hours with gentle shaking to allow for recombination and expression
of the antibiotic resistance gene.

Selection of Mutants: Plate the cell suspension on LB agar plates containing the appropriate
antibiotic (chloramphenicol or kanamycin) and incubate at 37°C. The higher temperature will
also facilitate the loss of the temperature-sensitive pKD46 plasmid.

Verification of Mutants: Verify the gene deletion by colony PCR using primers that flank the
target gene. The resulting PCR product from the mutant should be smaller than that from the
wild-type. Further confirmation can be done by DNA sequencing.

Expression and His-tag Purification of AcsD

This protocol details the expression and purification of a His-tagged AcsD protein from E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing
the His-tagged acsD gene.

LB medium with appropriate antibiotics.

Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

Lysis buffer (50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM imidazole, 1 mM DTT).
Wash buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
Elution buffer (50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
Ni-NTA agarose resin.

Chromatography column.

Sonicator.

Procedure:
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» Protein Expression: a. Inoculate a single colony of the E. coli expression strain into 5 mL of
LB medium with the appropriate antibiotic and grow overnight at 37°C. b. The next day,
inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow the
culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression by adding
IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at 18°C for 16-18
hours.

o Cell Lysis: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b.
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. c. Lyse the cells by sonication on
ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). d. Clarify the lysate by centrifugation
at 20,000 x g for 30 minutes at 4°C.

o Protein Purification: a. Equilibrate a chromatography column with 5 mL of Ni-NTA agarose
resin with 5 column volumes of lysis buffer. b. Load the clarified lysate onto the column. c.
Wash the column with 10 column volumes of wash buffer. d. Elute the His-tagged AcsD
protein with 5 column volumes of elution buffer, collecting 1 mL fractions.

e Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity of the
AcsD protein. Pool the fractions containing the purified protein.

o Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer
(e.g., 50 mM Tris-HCI pH 7.5, 100 mM NacCl, 10% glycerol, 1 mM DTT) using dialysis or a
desalting column. Store the purified protein at -80°C.

In Vitro Reconstitution of Achromobactin Biosynthesis

This assay reconstitutes the biosynthesis of achromobactin from its precursors using purified
biosynthetic enzymes.[1][2]

Materials:
o Purified AcsD, AcsC, and AcsA proteins.
e Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 2 mM ATP).

e Substrates: Citrate, L-serine (or ethanolamine), 2,4-diaminobutyrate, a-ketoglutarate.
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e LC-MS system for product analysis.
Procedure:

o Reaction Setup: In a microfuge tube, combine the following in the reaction buffer:

o

10 pM purified AcsD

[e]

10 pM purified AcsC

o

10 uM purified AcsA

1 mM Citrate

[¢]

o

1 mM L-serine (or ethanolamine)

[e]

1 mM 2,4-diaminobutyrate

o

2 mM a-ketoglutarate
o 2mMATP
 Incubation: Incubate the reaction mixture at 25°C for 4-6 hours.
e Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

e Analysis: a. Centrifuge the quenched reaction to pellet the precipitated proteins. b. Analyze
the supernatant by LC-MS to detect the formation of achromobactin (expected m/z for
[M+H]+ is approximately 597.2). c. Compare the retention time and mass spectrum with an
authentic achromobactin standard if available.

Visualizing Biosynthetic and Experimental
Workflows

To further elucidate the relationships and processes described, the following diagrams are
provided in Graphviz DOT language.

Achromobactin Biosynthetic Pathway
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NIS Synthetases
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Caption: Proposed biosynthetic pathway of achromobactin.
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Experimental Workflow for Gene Knockout
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l
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l
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Caption: Workflow for Lambda Red-mediated gene knockout.
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Workflow for His-tag Protein Purification
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His-tagged Protein
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:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Genomics of Achromobactin Biosynthetic
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[https://www.benchchem.com/product/b1264253#comparative-genomics-of-achromobactin-
biosynthetic-clusters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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